1-(2-Amino-5-bromophenyl)ethanone chemical properties
1-(2-Amino-5-bromophenyl)ethanone chemical properties
An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromophenyl)ethanone, a pivotal intermediate in modern organic and medicinal chemistry. Known commonly as 2'-Amino-5'-bromoacetophenone, this compound's unique trifunctional architecture—comprising an ortho-amino ketone, a bromine substituent, and an aromatic scaffold—renders it a highly versatile building block. This document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, with a particular focus on its cornerstone application in the Friedländer synthesis of quinolines, a privileged scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable molecule.
Physicochemical and Structural Properties
1-(2-Amino-5-bromophenyl)ethanone is a stable, crystalline solid at room temperature. Its key physical and structural properties are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| CAS Number | 29124-56-9 | [1] |
| Molecular Formula | C₈H₈BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2] |
| Appearance | Solid, pale yellow prism | [2][3] |
| Melting Point | 81-88 °C | [1] |
| Boiling Point | 302.2 ± 27.0 °C (Predicted) | [1] |
| Density | 1.742 g/cm³ (from crystal data) | [2] |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | Pna2₁ | [2][3] |
The structural arrangement, confirmed by X-ray crystallography, reveals an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom. This interaction influences the compound's conformation in the solid state and has implications for its spectroscopic properties and chemical reactivity.[3]
Caption: Chemical structure of 1-(2-Amino-5-bromophenyl)ethanone.
Synthesis and Purification
The most common and reliable synthesis of 1-(2-Amino-5-bromophenyl)ethanone involves the regioselective bromination of 2'-aminoacetophenone. The para-position to the strongly activating amino group is highly susceptible to electrophilic substitution.
Rationale for Synthetic Approach
The amino group (-NH₂) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution. Direct bromination of 2'-aminoacetophenone with molecular bromine can lead to over-bromination and other side products. The use of pyridine hydrobromide perbromide (PHPB) offers a milder and more controlled source of electrophilic bromine, enhancing the selectivity for mono-bromination at the desired C5 position. The reaction is typically initiated at a low temperature (0–5 °C) to manage the exothermic nature of the reaction and further minimize side product formation.[4]
Experimental Protocol: Synthesis
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Materials : 2'-aminoacetophenone, Dichloromethane (CH₂Cl₂), Pyridine hydrobromide perbromide (PHPB).
-
Procedure :
-
Dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add solid pyridine hydrobromide perbromide (1.0 eq) to the cooled solution in portions, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0–5 °C for 10-15 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for approximately 24-26 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Experimental Protocol: Purification
The crude product is effectively purified using silica gel column chromatography to remove unreacted starting material and any minor side products.
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase : A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.
-
Procedure :
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the prepared column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield purified 1-(2-Amino-5-bromophenyl)ethanone as a pale yellow solid.[5]
-
Caption: General workflow for the synthesis and purification of the title compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features in NMR, FT-IR, and Mass Spectrometry are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is highly characteristic. The aromatic region shows three distinct signals corresponding to the three protons on the substituted ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl and bromo groups.
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) -COCH₃ ~2.5-2.6 Singlet N/A -NH₂ ~6.16 Broad Singlet N/A H-3 ~6.53 Doublet 8.8 H-4 ~7.29 Doublet of Doublets 8.8, 2.2 | H-6 | ~7.77 | Doublet | 2.2 |
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Interpretation : The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange. The upfield shift of H-3 is due to the strong shielding effect of the ortho-amino group. H-6 is the most downfield aromatic proton as it is ortho to the deshielding acetyl group.[3]
-
-
¹³C NMR : The carbon spectrum will show 8 distinct signals. The chemical shifts (predicted) are consistent with a substituted acetophenone structure.
Carbon Assignment Predicted Chemical Shift (δ, ppm) -COCH₃ ~28 C5 (C-Br) ~109 C3 ~118 C1 ~120 C6 ~135 C4 ~138 C2 (C-NH₂) ~150 | C=O | ~200 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| ~3050 | Aromatic C-H Stretch | Aryl Ring |
| ~2950 | Aliphatic C-H Stretch | Methyl (-CH₃) |
| 1640–1660 | C=O Stretch | Aryl Ketone (-COCH₃) |
| 1600–1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1550, 1450 | C=C Stretch | Aromatic Ring |
| 1300-1200 | C-N Stretch | Aryl Amine |
| ~550 | C-Br Stretch | Bromoalkane |
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Interpretation : The carbonyl (C=O) stretching frequency is typically observed around 1685 cm⁻¹ for simple acetophenones. In this molecule, it is shifted to a lower wavenumber (e.g., ~1650 cm⁻¹) due to the formation of an intramolecular hydrogen bond between the carbonyl oxygen and an amine proton, which weakens the C=O double bond.[3]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is a valuable tool for confirming the molecular weight and revealing structural information through fragmentation.
-
Molecular Ion (M⁺) : A characteristic pair of peaks for the molecular ion will be observed due to the isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3). The M⁺ peak will be at m/z 213 (for C₈H₈⁷⁹BrNO) and the M+2 peak will be at m/z 215 (for C₈H₈⁸¹BrNO), with nearly equal intensity.
-
Key Fragmentation Patterns :
Chemical Reactivity and Applications
The synthetic utility of 1-(2-Amino-5-bromophenyl)ethanone stems from the interplay of its three functional groups. The ortho-amino ketone moiety is a classic precursor for cyclization reactions, while the bromine atom provides a handle for cross-coupling reactions.
The Friedländer Quinoline Synthesis
The most significant application of this compound is in the Friedländer synthesis, a powerful method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group (e.g., another ketone or an aldehyde) under acid or base catalysis.[8][9]
-
Mechanism : The reaction can proceed via two main pathways:
-
Aldol Condensation First : The reaction begins with an aldol condensation between the enolate of the α-methylene compound and the ketone of 1-(2-Amino-5-bromophenyl)ethanone. The resulting aldol adduct then undergoes dehydration, followed by intramolecular cyclization (imine formation) and a final dehydration to yield the aromatic quinoline.[9][10]
-
Schiff Base Formation First : Alternatively, the amino group can first react with the carbonyl of the α-methylene compound to form a Schiff base (imine). This is followed by tautomerization to an enamine, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline.[9]
-
Caption: Simplified workflow of the Friedländer quinoline synthesis.
This reaction provides a direct route to 7-bromo-substituted quinolines, which are valuable scaffolds in medicinal chemistry and can be further functionalized via Suzuki, Heck, or other cross-coupling reactions at the C-Br bond.
Other Reactions
-
N-Functionalization : The primary amino group can undergo standard reactions like alkylation, acylation, and diazotization for further derivatization.
-
Palladium-Catalyzed Cross-Coupling : The C-Br bond can participate in various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C5 position.
Safety and Handling
1-(2-Amino-5-bromophenyl)ethanone should be handled by technically qualified personnel in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
GHS Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage : Keep in a tightly sealed container in a cool, dry, dark place.[1]
References
-
Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540–o541. [Link]
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Wiley-VCH. (2007). Supporting Information. [Link]
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ResearchGate. (2017). (PDF) 2′-Amino-5′-bromoacetophenone. [Link]
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ResearchGate. (2017). (PDF) 2'-Amino-5'-bromoacetophenone. [Link]
- Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
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Wikipedia. (n.d.). Friedländer synthesis. [Link]
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ResearchGate. (n.d.). The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. [Link]
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Química Orgánica. (n.d.). Friedlander quinoline synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
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Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
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National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]
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National Institutes of Health (NIH). (n.d.). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
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CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. [Link]
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